Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-8(5-11-7(2)12-6)9(13)4-10(14)15-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRRDJLAFCBZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate typically involves the reaction of 2,4-dimethylpyrimidine with a suitable esterifying agent. One common method involves the use of methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substitution pattern significantly influences electronic, steric, and solubility properties. Key analogs include:
Key Findings :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethyl groups are electron-donating, increasing pyrimidine ring electron density compared to morpholine or piperidine substituents (electron-rich but bulky). This may enhance stability in nucleophilic environments .
- Solubility : Morpholine-substituted analogs exhibit higher polarity than methyl-substituted derivatives, suggesting the target compound may have moderate lipophilicity .
Variations in the Ester Group
The ester moiety’s alkyl chain affects volatility, hydrolysis kinetics, and bioavailability:
Key Findings :
- Steric Effects : Bulkier esters (e.g., benzyl) lower volatility but may hinder enzymatic hydrolysis. The target compound’s methyl ester likely balances reactivity and stability .
- IR Trends : All analogs show strong C=O stretching near 1740 cm⁻¹ (ester) and 1660–1700 cm⁻¹ (keto), consistent with β-keto ester functionality .
Substitution on the Aromatic/Non-Pyrimidine Moiety
Replacing the pyrimidine with other aromatic systems alters electronic and binding properties:
Key Findings :
- Isomerism: Compound 24 () exists as a 3:2 keto-enol mixture, whereas the target compound’s 2,4-dimethylpyrimidine likely stabilizes the keto form due to reduced enolization .
Biological Activity
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a 2,4-dimethylpyrimidine ring and a keto ester functionality. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
Overview and Synthesis
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1083350-31-5
- Molecular Weight : 208.21 g/mol
The synthesis of this compound typically involves the reaction of 2,4-dimethylpyrimidine with methyl acetoacetate in the presence of a base such as sodium ethoxide under reflux conditions. This method allows for the formation of the desired product with high yield and purity.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects. Research indicates that compounds with similar pyrimidine structures often exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of key metabolic pathways in microorganisms .
Anticancer Potential
The compound's potential as an anticancer agent is particularly noteworthy. Studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated effectiveness against various cancer cell lines by modulating signaling pathways involved in cell growth and survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, leading to modulation of their activity:
- Enzyme Inhibition : The compound appears to inhibit enzymes critical for cellular metabolism.
- Receptor Interaction : Binding to specific receptors may alter signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxobutanoate | Similar pyrimidine structure | Moderate anticancer activity |
| Ethyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate | Ethyl instead of methyl group | Enhanced antimicrobial properties |
| Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopentanoate | Longer carbon chain | Increased lipophilicity |
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : A study demonstrated that derivatives of methyl pyrimidines exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values indicating potent activity .
- Antimicrobial Efficacy : Another investigation reported that similar pyrimidine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range .
Q & A
[Basic] What are the standard synthetic protocols for preparing Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate?
The synthesis involves a two-step methodology:
Esterification : Reacting 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄) under reflux conditions to form the methyl ester .
Coupling Reactions : Utilizing palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the pyrimidine moiety. General methods for analogous compounds (e.g., Method A/B/C in ) employ aryl halides and β-ketoesters under inert atmospheres .
[Basic] Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester and pyrimidine ring signals (e.g., carbonyl at ~170 ppm, pyrimidine protons at δ 6.5–8.5 ppm) .
- LCMS/HPLC : Retention time (~0.66–1.64 minutes under SQD-FA05 conditions) and molecular ion peaks (e.g., [M+H]+ at m/z 294) for purity and mass validation .
- X-ray Crystallography : To resolve stereochemistry and bond angles, as demonstrated for structurally related esters .
[Basic] What are the typical functional group transformations possible with this keto-ester compound?
The β-ketoester moiety enables:
- Nucleophilic Additions : Amines or hydrazines attack the carbonyl group to form enamines or hydrazones, useful in heterocycle synthesis .
- Cyclization Reactions : Intramolecular cyclization under acidic/basic conditions to form pyrimidine-fused rings, as seen in analogous compounds .
- Reduction : Selective reduction of the ketone to a secondary alcohol using NaBH₄ or catalytic hydrogenation .
[Advanced] How can researchers optimize regioselectivity in substitution reactions involving the pyrimidine ring?
Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., 2,4-dimethyl) direct electrophiles to the C5 position due to resonance stabilization .
- Catalytic Systems : Pd(PPh₃)₄ or CuI in DMF enhances coupling efficiency at sterically hindered positions .
- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, reducing side reactions .
[Advanced] What analytical challenges arise in differentiating this compound from structurally similar derivatives, and how can they be addressed?
Challenges include:
- Isomeric Differentiation : Distinguishing between positional isomers (e.g., 2,4-dimethyl vs. 2,6-dimethyl pyrimidine) via HPLC-MS/MS fragmentation patterns .
- Crystallographic Ambiguity : Resolving overlapping peaks in XRD by using high-resolution data (e.g., < 0.005 Å mean C–C bond deviation) .
- NMR Signal Overlap : Employing 2D techniques (HSQC, HMBC) to assign proton-carbon correlations unambiguously .
[Advanced] What mechanistic insights explain the compound's reactivity in nucleophilic addition reactions?
The β-ketoester undergoes:
- Enolate Formation : Deprotonation at the α-carbon (using LDA or KOtBu) generates a nucleophilic enolate, which reacts with electrophiles (e.g., alkyl halides) .
- Electrophilic Carbonyl Activation : The electron-withdrawing pyrimidine ring increases electrophilicity at the ketone, accelerating nucleophilic attack . Kinetic studies show a 2.5-fold rate increase with electron-deficient aryl groups .
[Advanced] How do structural modifications on the pyrimidine ring influence the compound's interaction with biological targets?
Key findings from analogs:
- Methyl Substitutions : 2,4-Dimethyl groups enhance hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors) .
- Halogen Introduction : Bromine or fluorine at C5 increases binding affinity to receptors by 30–50% due to halogen bonding .
- Morpholine Derivatives : Piperazine or morpholine substituents improve solubility and pharmacokinetics, critical for in vivo studies .
[Basic] What purification strategies are recommended for isolating high-purity this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30–70%) to separate ester byproducts .
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to exploit solubility differences .
- HPLC Prep-Scale : Reverse-phase C18 columns with acetonitrile/water mobile phases for >95% purity .
[Advanced] How can computational modeling aid in predicting the compound's reactivity and stability?
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or ethanol to optimize reaction solvents .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
